

quantitative analysis Isochlorogenic acid A LC/MS

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Compound Focus: isochlorogenic acid A

CAS No.: 2450-53-5

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Introduction to Isochlorogenic Acid A

Isochlorogenic Acid A (ICQA), also known as 3,5-dicaffeoylquinic acid (3,5-DiCQA), is a bioactive phenolic acid found in various medicinal plants and foods, including *Lonicera japonica* Thunb. (honeysuckle), *Arctium lappa* L. (burdock), apples, mulberries, and dandelion [1] [2] [3]. It is recognized for its broad pharmacological activities, which include **anti-inflammatory, antioxidant, immunomodulatory, hepatoprotective, and osteoblast-promoting effects** [4] [5] [3]. Quantitative analysis of ICQA is essential for quality control of herbal medicines, pharmacokinetic studies, and evaluating its therapeutic potential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to analyze complex biological matrices [2] [6].

Quantitative Analytical Methods

UHPLC-MS/MS Method for Plasma Analysis

This protocol, adapted from a study investigating *Arctii Fructus*, is suitable for quantifying ICQA in rat plasma and can be modified for other biological samples [2].

- **Chromatographic Conditions**

- **Column:** Agilent Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 μm)
- **Mobile Phase:** A) 0.1% formic acid in water; B) Acetonitrile-Methanol (4:1, v/v)
- **Gradient Elution:** | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 3.0 | 28 | | 3.5 | 28 | | 4.0 | 38 | | 4.5 | 38 | | 6.0 | 100 | | 7.0 | 5 |
- **Flow Rate:** 0.3 mL/min
- **Injection Volume:** 2 μL
- **Column Temperature:** 40 °C

- **Mass Spectrometric Conditions**

- **Ionization Mode:** Electrospray Ionization (ESI), Negative
- **Ion Spray Voltage:** -4500 V
- **Source Temperature:** 550 °C
- **Curtain Gas:** 55 psi
- **Collision Gas:** 35 psi
- **MRM Transition:** 515 → 353 [2] [6]

- **Sample Preparation (Plasma)**

- Aliquot 100 μL of rat plasma.
- Add 10 μL of internal standard (e.g., Tinidazole) and 20 μL of 2 M HCl.
- Vortex the mixture for 3 minutes.
- Add 1 mL of extraction solvent (Ethyl acetate-Butyl alcohol, 1:1).
- Vortex, then centrifuge at 25,000 × g for 5 minutes.
- Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream.
- Reconstitute the residue in 100 μL of 60% methanol.
- Centrifuge at 25,000 × g for 10 minutes, and inject the supernatant into the UHPLC-MS/MS system [2].

LC-MS/MS Method for Herbal Extract Analysis

This method is optimized for the simultaneous quantification of ICQA and other phenolic compounds in plant materials like fermented mulberry [6].

- **Chromatographic Conditions**

- **Column:** Zorbax C18 (150 mm × 3.0 mm, 5 μm)
- **Mobile Phase:** A) 0.1% formic acid in water; B) 0.1% formic acid in methanol

- **Gradient Elution:** | Time (min) | %B | | :-- | :-- | | 0.0 | 10 | | 3.0 | 40 | | 5.0 | 40 | | 10.0 | 100 | | 12.0 | 40 | | 15.0 | 10 |
- **Flow Rate:** 0.3 mL/min
- **Injection Volume:** 2 μ L
- **Column Temperature:** 40 $^{\circ}$ C

- **Mass Spectrometric Conditions**

- **Ionization Mode:** ESI, Negative
- **Ion Spray Voltage:** -4500 V
- **Nebulizer Gas:** 51 psi
- **Heater Temperature:** 500 $^{\circ}$ C
- **MRM Transition:** 515 \rightarrow 353 [6]

- **Sample Preparation (Herbal Extract)**

- Powder the dried plant material.
- Accurately weigh 0.5 g and extract with 25 mL of 50% methanol via ultrasonication (200 W, 40 kHz) for 30 minutes.
- Cool, replenish the lost weight with 50% methanol, and centrifuge at 12,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μ m membrane prior to LC-MS analysis [1].

Method Validation Data

The following tables summarize key validation parameters for the described LC-MS/MS methods, demonstrating their reliability for quantitative analysis.

Table 1: Linear Range and Lower Limit of Quantification (LLOQ)

Compound	Matrix	Linear Range (ng/mL)	LLOQ (ng/mL)	R ²	Citation
Isochlorogenic Acid A	Rat Plasma	1 - 2000	1.0	>0.994	[2]
Isochlorogenic Acid A	Herbal Extract	N/S	0.07 μ g/mL	>0.994	[6]

Table 2: Precision and Accuracy Data

Compound	Matrix	Precision (RSD%)	Accuracy (Recovery%)	Citation
Isochlorogenic Acid A	Herbal Extract	1.5 - 3.2 (Intraday)	80.1 - 92.1	[6]

N/S: Not Specified in the search results.

Applications in Pharmacological Research

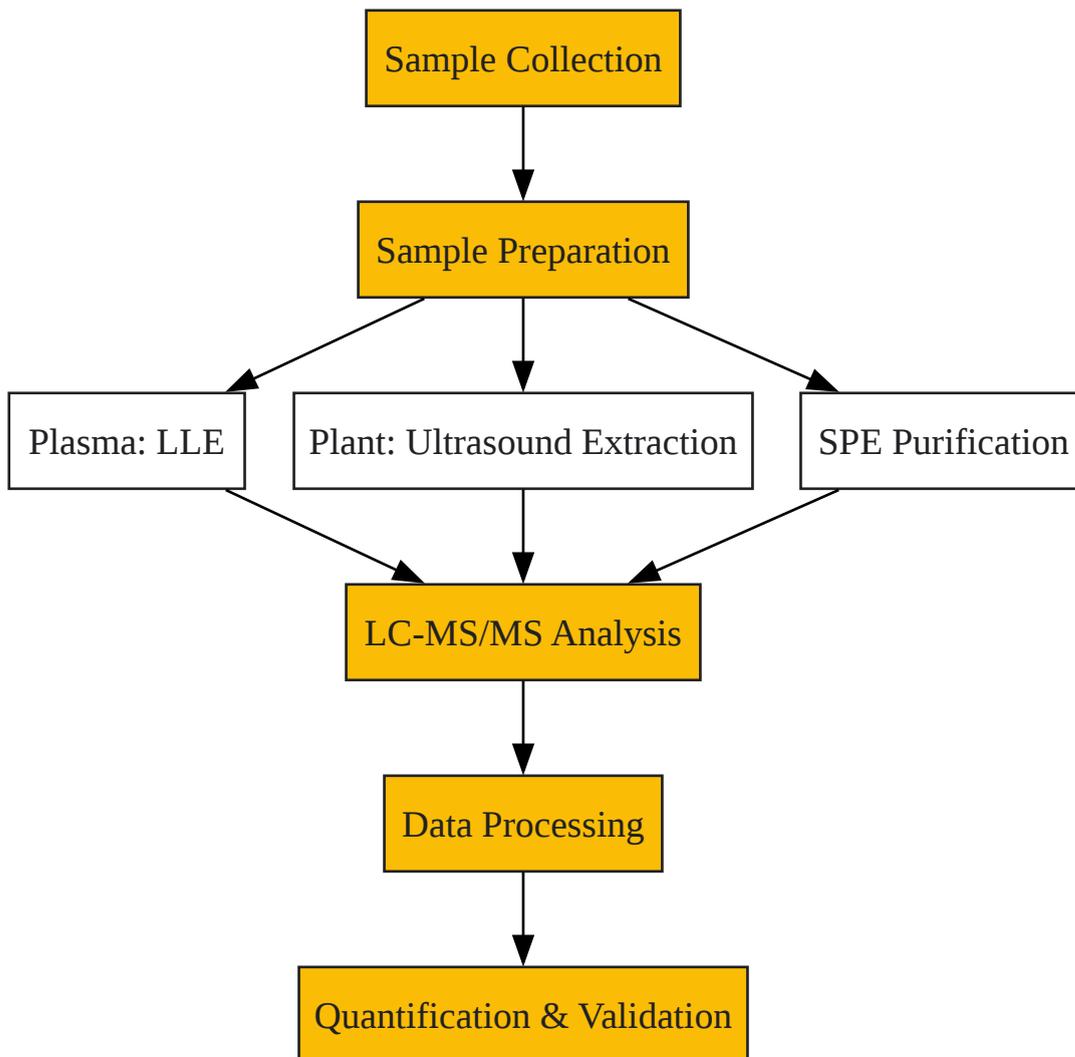
Quantitative data on ICQA has been pivotal in elucidating its mechanisms of action across various disease models.

- **Anti-inflammatory and Immunomodulatory Effects:** ICQA (5-20 mg/kg, i.p. injection) significantly attenuated LPS-induced acute lung injury in mice. The mechanism involves suppression of the **NF- κ B/NLRP3 signaling pathway**, leading to reduced levels of oxidative stress markers (MDA, LDH) and pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) [4]. Furthermore, ICQA can bind to **Toll-like receptors (TLR2 and TLR4)** on macrophages, modulating immune responses and enhancing secretion of immune factors like NO and TNF- α [3].
- **Hepatoprotective Effects:** In a CCl₄-induced liver fibrosis rat model, oral administration of ICQA (10-40 mg/kg) for 8 weeks protected against liver injury and fibrosis. The effect was mediated by inhibiting the **HMGB1/TLR4/NF- κ B pathway**, reducing serum levels of ALT, AST, and fibrosis markers (HA, LN), and suppressing HSC activation [5].
- **Anti-cancer and Immunotherapy Enhancement:** ICQA isolated from *Taraxacum officinale* (Dandelion) inhibited the proliferation and migration of triple-negative breast cancer cells (MDA-MB-231 and 4T1). It suppressed the **FAK/PI3K/AKT/mTOR signaling pathway** and, when combined with a PD-1/PD-L1 inhibitor, enhanced anti-tumor immunity by increasing tumor infiltration of CD8+ T cells and macrophages [7].
- **Promotion of Bone Formation:** In MC3T3-E1 osteoblast cells, 3,5-DiCQA (ICQA) at 100 μ M promoted cell proliferation, differentiation, and mineralization. A metabolomics study revealed that its mechanism involves modulating **sphingolipid metabolism** and the **TCA cycle**, highlighting its potential for treating osteoporosis [8].

Experimental Workflow and Mechanism Diagrams

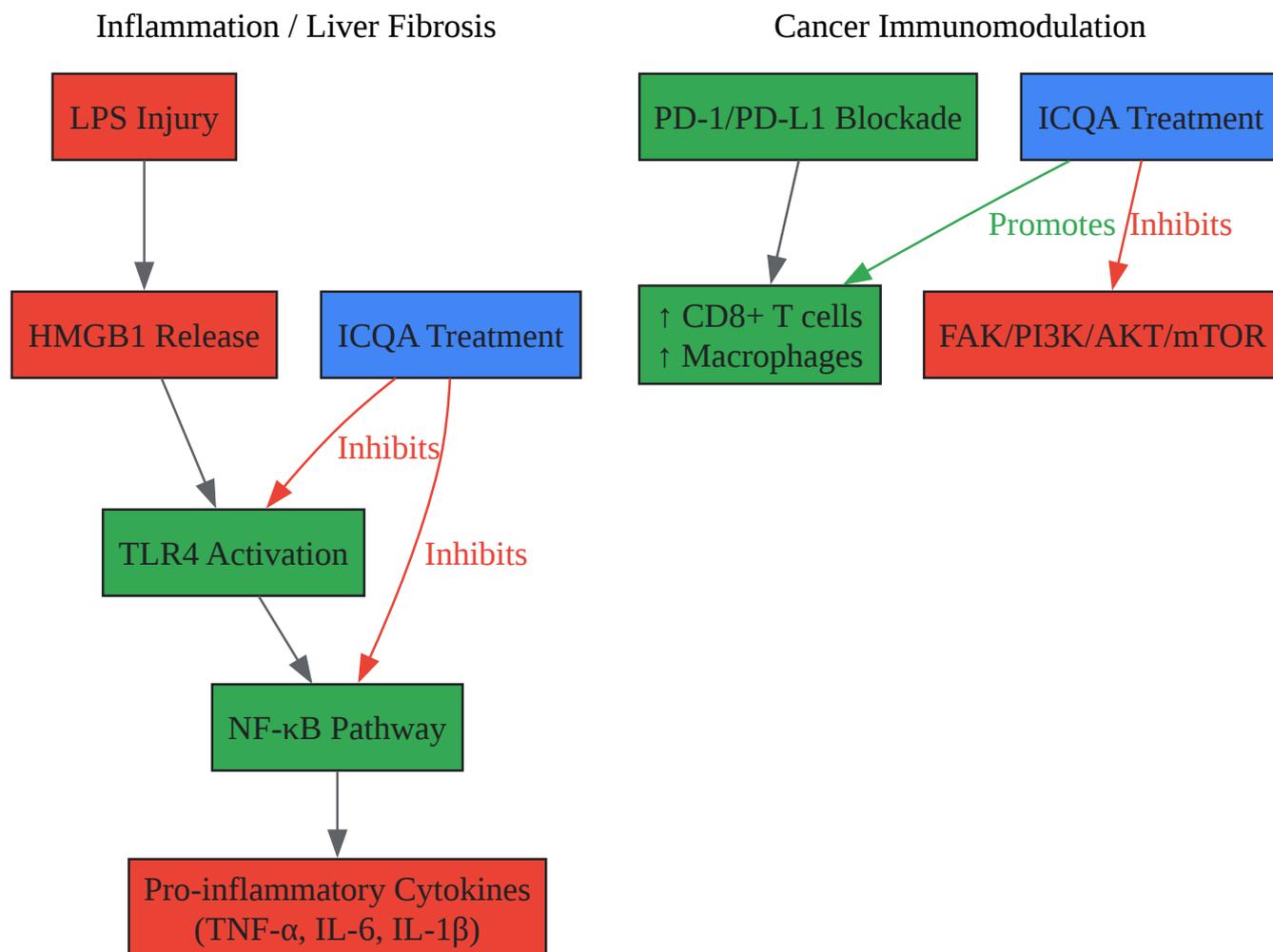
The following diagrams outline the core experimental workflows and mechanistic pathways discussed in this protocol.

Diagram 1: Quantitative Analysis of ICQA



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Diagram 2: Key Pharmacological Mechanisms of ICQA



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Conclusion

The LC-MS/MS protocols detailed herein provide robust, sensitive, and validated methods for the quantitative analysis of **Isochlorogenic Acid A** in both biological and botanical samples. The application of these methods has been instrumental in uncovering the multi-targeted pharmacological profile of ICQA, including its anti-inflammatory, immunomodulatory, and tissue-protective effects. These notes provide a solid foundation for researchers aiming to incorporate the quantification of ICQA into quality control workflows, pharmacokinetic studies, and mechanistic investigations for drug development.

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